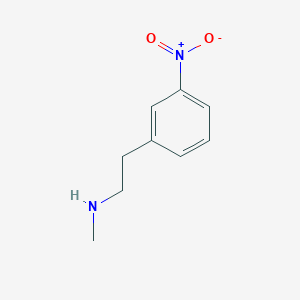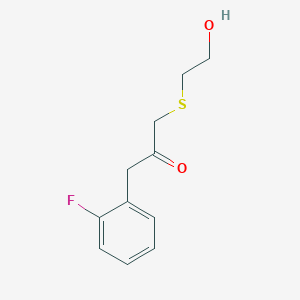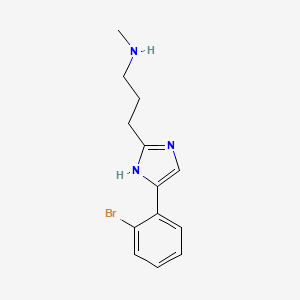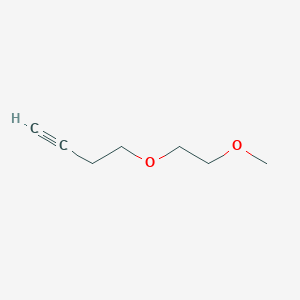![molecular formula C11H14N4 B13642935 5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13642935.png)
5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused imidazo-pyrimidine core with a piperidine substituent at the 5-position. This compound is part of a broader class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine typically involves multi-step procedures that include cyclization reactions. One common synthetic route involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The piperidine ring is then introduced via nucleophilic substitution or other suitable reactions .
Industrial production methods often employ catalytic processes to enhance yield and selectivity. For example, the use of Brønsted acidic ionic liquids as catalysts has been reported to be effective in the synthesis of related compounds under solvent-free conditions .
Chemical Reactions Analysis
5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring, where halogenated derivatives can be formed.
Cyclization: Intramolecular cyclization reactions can further modify the imidazo[1,2-a]pyrimidine core.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine include:
Imidazo[1,2-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
Imidazo[1,5-a]pyridine: Used in pharmaceuticals and agrochemicals.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Noted for its selective biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
5-piperidin-3-ylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C11H14N4/c1-2-9(8-12-4-1)10-3-5-13-11-14-6-7-15(10)11/h3,5-7,9,12H,1-2,4,8H2 |
InChI Key |
IVQGBDOZSAGCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC=NC3=NC=CN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13642888.png)
![4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine](/img/structure/B13642890.png)



![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13642908.png)





